molecular formula C7H6N4O2 B1489268 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1538355-26-8

6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1489268
CAS No.: 1538355-26-8
M. Wt: 178.15 g/mol
InChI Key: MFASNWULHXRTKU-UHFFFAOYSA-N
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Description

6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a high-value synthetic intermediate built on a privileged pyrazolo[1,5-a]pyrimidine scaffold. This fused, planar bicyclic system is recognized in medicinal chemistry as a purine bioisostere, making it a key structural motif for designing novel biologically active compounds . The distinct functionality at the 2- and 6- positions provides researchers with dual handles for structural diversification. The carboxylic acid at the 2-position is ideal for forming amide bonds or can serve as a metabolically stable replacement for other acidic groups, while the amino group at the 6-position is a prime site for further derivatization via coupling or cyclization reactions . The pyrazolo[1,5-a]pyrimidine core is present in several marketed drugs and investigational compounds across a wide spectrum of therapeutic areas . This scaffold has demonstrated significant potential in developing potent inhibitors for various kinase targets, including PI3Kδ, CK2, and B-Raf, which are crucial in oncology and inflammatory diseases . Furthermore, derivatives of this core have shown antischistosomal, antitrypanosomal, anxiolytic, antimicrobial, and antidiabetic activities . This compound is intended for use in discovery chemistry and hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFASNWULHXRTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with Electrophilic Reagents

The most classical and widely employed method for synthesizing 6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic compounds. This approach forms the pyrazolo[1,5-a]pyrimidine core efficiently under mild conditions.

  • Mechanism : The amino group on the pyrazole attacks the electrophilic carbonyl centers of compounds such as enaminones or chalcones, leading to cyclization and formation of the fused bicyclic system.
  • Key Conditions : Typically, reactions are conducted in ethanol or similar solvents, sometimes under oxidative conditions (e.g., potassium persulfate as oxidant) to facilitate ring closure and functional group transformation.
  • Yields : High yields ranging from 65% to over 90% have been reported, with minimal purification steps required.

This method is versatile for introducing various substituents at multiple positions on the pyrazolo[1,5-a]pyrimidine ring, including the critical 6-amino and 2-carboxylic acid groups.

Michael-Addition-Cyclization Using α-Azidochalcones and 3-Aminopyrazoles

A recent innovative synthetic route involves a Michael-addition-cyclization reaction between α-azidochalcones and 3-aminopyrazoles:

  • Procedure : The nucleophilic amino group of the 3-aminopyrazole adds to the electrophilic α-azidochalcone, followed by nitrogen gas elimination and intramolecular nucleophilic attack to form the pyrazolo[1,5-a]pyrimidine skeleton.
  • Advantages : This method proceeds under mild conditions, is straightforward, and avoids chromatographic purification.
  • Yields : The reaction affords a library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines with yields between 65% and 92%.
  • Biological Relevance : The synthesized compounds show promising α-glucosidase inhibitory activity, indicating the method’s utility in generating biologically active derivatives.

One-Pot Cyclization with Aminopyrazoles, Enaminones, and Sodium Halides

Sikdar et al. (2023) developed a one-pot cyclization strategy to synthesize 3-halo substituted pyrazolo[1,5-a]pyrimidines, which can be adapted for 6-aminopyrazolo derivatives:

  • Reaction Scheme : Aminopyrazoles react with enaminones or chalcones in the presence of potassium persulfate and sodium halides to form the pyrazolo[1,5-a]pyrimidine core followed by oxidative halogenation.
  • Conditions : Mild, utilizing readily available reagents.
  • Yields and Scope : The method is efficient, yielding a broad range of derivatives with good to excellent yields.
  • Significance : This approach allows functionalization at the 3-position, which can be further modified to introduce the amino and carboxylic acid groups as needed.

Multicomponent Reactions (MCRs)

Multicomponent reactions have been explored to synthesize pyrazolo[1,5-a]pyrimidines, including the 6-amino derivatives:

  • Strategy : Combining three or more reactants in a single pot, such as aminopyrazoles, aldehydes, and β-dicarbonyl compounds, to form highly substituted pyrazolo[1,5-a]pyrimidines.
  • Oxidation Step : Usually involves an oxidation step (e.g., with DDQ) to convert dihydro derivatives to the aromatic pyrazolo[1,5-a]pyrimidine system.
  • Yields : Moderate to good yields (~64%) have been reported.
  • Advantages : This method reduces reaction steps and allows structural diversity.

Pericyclic and Click Chemistry Approaches

Alternative synthetic routes involve pericyclic reactions and click chemistry for constructing the pyrazolo[1,5-a]pyrimidine scaffold:

  • Example : Copper(I)-catalyzed azide-alkyne cycloaddition (click reaction) followed by intramolecular Diels–Alder cyclization to form the fused bicyclic system.
  • Benefits : These methods offer scalability, one-pot synthesis, and the possibility to introduce diverse substituents.
  • Application : Though more commonly used for functionalized derivatives, these methods can be tailored to prepare 6-amino substituted pyrazolo[1,5-a]pyrimidines with carboxylic acid groups.

Oxidative Cyclization Using N-Amino-2-iminopyridines and β-Diketones

A method reported for pyrazolo[1,5-a]pyridines, structurally related to pyrazolo[1,5-a]pyrimidines, involves oxidative cyclization of N-amino-2-iminopyridines with cyclic β-diketones:

  • Conditions : Reaction in ethanol with acetic acid under oxygen atmosphere at elevated temperature (130 °C) for 18 hours.
  • Mechanism : Initial nucleophilic addition followed by oxidative dehydrogenation and cyclization.
  • Relevance : This method exemplifies oxidative cyclization strategies that could be adapted for pyrazolo[1,5-a]pyrimidine carboxylic acid derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Type Conditions Yield Range Advantages References
Cyclocondensation of 3-aminopyrazoles with electrophiles 3-Aminopyrazoles + enaminones/chalcones Cyclocondensation Mild, ethanol, sometimes oxidant (K2S2O8) 65–90% Versatile, high yield, mild
Michael-addition-cyclization α-Azidochalcones + 3-Aminopyrazoles Michael addition + cyclization Mild, no chromatography 65–92% Simple, efficient, bioactive products
One-pot cyclization with halogenation Aminopyrazoles + enaminones + Na halides Cyclization + oxidative halogenation Mild, K2S2O8 oxidant Good to excellent One-pot, functionalizable
Multicomponent reactions (MCR) Aminopyrazoles + aldehydes + β-dicarbonyls MCR + oxidation (DDQ) One-pot, mild ~64% Structural diversity, fewer steps
Pericyclic and click chemistry N-propargylic sulfonylhydrazones + sulfonyl azides Click + Diels–Alder cyclization One-pot, catalytic Cu(I) Moderate Scalable, diverse substituents
Oxidative cyclization N-Amino-2-iminopyridines + β-diketones Nucleophilic addition + oxidative cyclization Ethanol, acetic acid, O2, 130 °C Moderate to good Oxidative, adaptable

Detailed Research Findings and Notes

  • The cyclocondensation method remains the cornerstone for synthesizing this compound due to its simplicity and adaptability to various substituents.
  • The Michael-addition-cyclization approach using α-azidochalcones is a recent innovation offering high yields and easy purification, expanding the library of 6-amino derivatives with potential biological activities such as α-glucosidase inhibition.
  • One-pot cyclization with oxidative halogenation allows for the introduction of halogen atoms that can be further functionalized, enhancing the compound’s chemical versatility.
  • Multicomponent reactions reduce the number of synthetic steps and allow rapid access to highly substituted derivatives, though yields may be somewhat lower.
  • Pericyclic and click chemistry methods provide alternative synthetic routes that are scalable and allow for diverse functionalization, though they are less commonly applied specifically to the 6-amino-2-carboxylic acid derivatives.
  • Oxidative cyclization methods, while less directly applied, demonstrate the utility of oxygen-mediated transformations in constructing the pyrazolo[1,5-a]pyrimidine core.

This comprehensive overview of preparation methods for this compound highlights the evolution of synthetic strategies from classical cyclocondensation to modern multicomponent and click chemistry approaches, providing a robust toolkit for researchers in medicinal and synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly employed.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds bearing this scaffold have been shown to inhibit specific protein kinases involved in cancer progression. A notable example is the discovery of 6-aminopyrazolo[1,5-a]pyrimidine derivatives that selectively target Bruton’s tyrosine kinase (BTK), a critical player in B-cell malignancies. The inhibition of BTK can lead to reduced tumor growth and improved patient outcomes in hematological cancers .

Enzyme Inhibition
6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid has demonstrated efficacy as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Studies show that this compound can selectively inhibit the reduction of L-idose and GS-HNE more effectively than HNE reduction, suggesting its potential use in managing diabetes-related disorders . Additionally, derivatives of this compound have been investigated for their ability to inhibit casein kinase 2 (CK2), a serine/threonine kinase involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The structural modifications of 6-aminopyrazolo[1,5-a]pyrimidine derivatives significantly influence their biological activity. For instance, the introduction of various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core has been shown to enhance their potency against targeted enzymes and receptors. A comprehensive study on the SAR of these compounds revealed that certain modifications lead to improved selectivity and reduced toxicity .

Material Science Applications

Beyond medicinal chemistry, 6-aminopyrazolo[1,5-a]pyrimidine derivatives are gaining attention in material science due to their unique photophysical properties. These compounds can serve as emergent fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices . Their ability to form stable crystals with notable conformational and supramolecular phenomena opens avenues for applications in solid-state materials.

Case Studies

Study Focus Findings
Study on BTK InhibitionInvestigated the anticancer potential of 6-aminopyrazolo[1,5-a]pyrimidine derivativesIdentified selective inhibition of BTK leading to reduced tumor growth in preclinical models .
Aldose Reductase InhibitionAssessed the compound's effects on diabetic complicationsDemonstrated selective inhibition of L-idose reduction over HNE reduction .
CK2 InhibitionEvaluated structure-activity relationshipsFound that specific modifications enhanced CK2 inhibitory activity with IC50 values in the low micromolar range .

Mechanism of Action

The mechanism by which 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways and molecular targets involved can vary widely based on the derivative and its intended use.

Comparison with Similar Compounds

Role of the Carboxylic Acid Group

The carboxylic acid at C(2) is pivotal for hydrogen bonding with target proteins, as seen in kinase inhibition studies. Replacement with ester or amide groups (e.g., ethyl ester in ) reduces polarity but may compromise binding affinity .

Substituent Effects at C(6)

  • Amino (-NH₂): Enhances water solubility and nucleophilic reactivity, favorable for interactions with acidic residues in enzymes .
  • Methyl (-CH₃) : Balances lipophilicity and steric effects, making it a versatile intermediate for further derivatization .

Heterocyclic Core Modifications

Triazolo[1,5-a]pyrimidine derivatives (e.g., 5,7-dimethyl analog in ) demonstrate distinct bioactivity profiles compared to pyrazolo analogs, underscoring the impact of heterocycle choice on target selectivity.

Biological Activity

6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Synthesis and Structure-Activity Relationship

The synthesis of 6-aminopyrazolo[1,5-a]pyrimidine derivatives often involves straightforward reactions that yield compounds with various substituents. A notable study synthesized a library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines and evaluated their biological activities, particularly their inhibitory effects on α-glucosidase. The synthesized compounds demonstrated IC50 values ranging from 15.2 µM to 201.3 µM, significantly lower than the reference drug acarbose (IC50 = 750 µM) .

Table 1: Inhibitory Activities of 6-Aminopyrazolo[1,5-a]pyrimidines

CompoundIC50 (µM)Reference Drug IC50 (µM)
3d15.2 ± 0.4750.0 ± 1.5
3e45.0 ± 1.0
3f120.0 ± 3.5
.........

Biological Activities

The biological activities of this compound class are extensive:

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have shown promise as anticancer agents through various mechanisms, including inhibition of specific kinases involved in tumor growth .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by acting on pathways such as NF-κB signaling . For instance, certain compounds demonstrated IC50 values below 50 µM in cell-based assays targeting inflammation.
  • Antiviral Properties : Research has highlighted the effectiveness of these compounds against viruses such as Hepatitis C . The structure-activity relationship indicates that modifications at specific positions can enhance antiviral efficacy.

Case Studies

Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antiviral Evaluation : A series of derivatives were tested against Hepatitis C virus (HCV), showing promising inhibitory activities in cell culture systems .
  • Enzymatic Inhibition : The compounds were evaluated for their ability to inhibit enzymes such as α-glucosidase and casein kinase 2 (CK2), with some derivatives achieving low nanomolar IC50 values .

Mechanistic Insights

The mechanism by which these compounds exert their biological effects is often linked to their ability to interact with specific molecular targets:

  • Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines act as selective kinase inhibitors, which is crucial for their anticancer activity.
  • Receptor Modulation : Some compounds have been identified as cannabinoid receptor antagonists and dopaminergic receptor antagonists, suggesting a role in neurological conditions .

Q & A

Q. What are the key synthetic routes for 6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of 5-aminopyrazole derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, condensation of 4-cyano-5-aminopyrazole with acetylacetone in refluxing acetic acid with catalytic H₂SO₄ yields pyrazolo[1,5-a]pyrimidine scaffolds . Reaction parameters like solvent polarity (e.g., DMF vs. acetic acid), temperature (reflux vs. room temperature), and stoichiometry of reagents must be optimized to avoid side products (e.g., cyanopyrazoles vs. aminopyrazoles) .

Q. How can researchers characterize the structural integrity of this compound and its derivatives?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry. For example, ¹H NMR in CDCl₃ can confirm substituent positions (e.g., NH₂ protons at δ 6.90 ppm, aromatic protons at δ 7.38–7.49 ppm), while FT-IR identifies functional groups (e.g., carbonyl stretch at ~1659 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Screen for kinase inhibition (e.g., ATP-binding assays) or anti-inflammatory activity (e.g., COX-2 inhibition). Pyrazolo[1,5-a]pyrimidine derivatives have shown potency in cellular models by mimicking ATP structure, disrupting kinase signaling . Dose-response curves (IC₅₀ values) and selectivity profiling against related enzymes (e.g., comparing activity on P38α vs. JAK2 kinases) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from divergent reaction conditions. For instance, hydrazine hydrate reacting with enamines produces cyanopyrazoles under anhydrous conditions but aminopyrazoles in protic solvents . Systematic optimization (e.g., Design of Experiments, DoE) can identify critical factors like pH, solvent, and catalyst loading .

Q. What computational strategies predict the binding affinity of this compound to therapeutic targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with ATP-binding pockets in kinases. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) .

Q. How does the substitution pattern (e.g., carboxylate vs. amide) impact the compound’s pharmacokinetic properties?

  • Methodological Answer : Introduce substituents at the 3- or 6-positions to modulate lipophilicity (logP) and solubility. For example, replacing the ester group with a carboxamide improves metabolic stability by reducing esterase-mediated hydrolysis . Assess permeability via Caco-2 cell monolayers and metabolic stability in liver microsomes .

Q. What are the challenges in scaling up multi-step syntheses of functionalized pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Key issues include purification of intermediates (e.g., column chromatography limitations) and controlling regioselectivity in cyclization steps. Transitioning from batch to flow chemistry can enhance reproducibility for steps like Mannich reactions . Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar pyrazolo[1,5-a]pyrimidine analogs?

  • Methodological Answer : Variations in assay conditions (e.g., cell line specificity, serum concentration) and compound purity (e.g., residual solvents) can alter results. For example, anti-inflammatory activity in RAW264.7 macrophages may not translate to primary human cells due to differential COX-2 expression . Validate findings using orthogonal assays (e.g., ELISA for cytokine suppression) and stringent QC protocols .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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